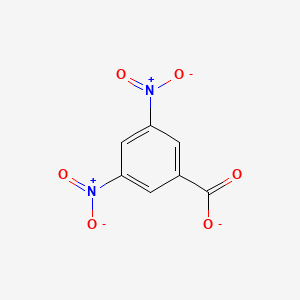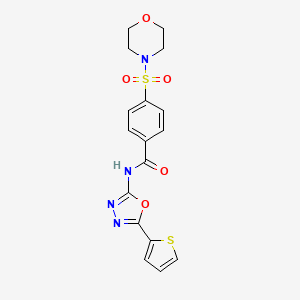
NAV-2729
Overview
Description
NAV-2729 is a selective inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase involved in various cellular processes. The chemical name of this compound is 3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. It has a molecular weight of 456.88 g/mol and a molecular formula of C25H17ClN4O3 .
Mechanism of Action
- Initially identified as a specific inhibitor of Arf6, NAV-2729 was found to reduce the progression of uveal melanoma in an orthotopic xenograft model .
- Initial work indicated that this compound specifically binds to Arf6, blocking spontaneous exchange and exchange catalyzed by guanine nucleotide exchange factors (GEFs) and GAPs .
- This compound’s effects on these regulatory proteins illustrate the complexities of defining targets of small molecules .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Grassofermata plays a crucial role in biochemical reactions by inhibiting the uptake of long-chain fatty acids. It interacts with fatty acid transport proteins, particularly fatty acid transport protein-2 (FATP2). The inhibition is non-competitive, meaning Grassofermata binds to a site distinct from the fatty acid binding site, altering the protein’s conformation and reducing its activity . This interaction prevents the esterification of fatty acids with coenzyme A, thereby reducing lipid accumulation in cells .
Cellular Effects
Grassofermata has been shown to have significant effects on various cell types, including liver (HepG2), intestinal (Caco-2), muscle (C2C12), and pancreatic (INS-1E) cells. It inhibits the uptake of fatty acids, preventing lipid accumulation and subsequent cell death . In hepatocytes, Grassofermata reduces palmitate-mediated lipid accumulation, thereby protecting cells from lipotoxicity . Additionally, it influences cell signaling pathways related to lipid metabolism and gene expression, contributing to its protective effects .
Molecular Mechanism
At the molecular level, Grassofermata exerts its effects by binding to FATP2, inhibiting its function in fatty acid transport . This inhibition is non-competitive, meaning Grassofermata does not directly compete with fatty acids for binding but instead alters the protein’s conformation . This change in conformation reduces the protein’s ability to transport fatty acids, thereby decreasing lipid accumulation in cells . Additionally, Grassofermata’s inhibition of FATP2 affects downstream signaling pathways and gene expression related to lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Grassofermata have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Grassofermata maintains its inhibitory effects on fatty acid transport over extended periods . In vivo, Grassofermata decreases the absorption of labeled oleate in mice, demonstrating its long-term efficacy in reducing lipid uptake .
Dosage Effects in Animal Models
The effects of Grassofermata vary with different dosages in animal models. At a dosage of 300 mg/kg, Grassofermata significantly reduces the absorption of labeled oleate in mice . Higher doses may lead to toxic or adverse effects, although specific toxicological data are limited . The compound’s efficacy in reducing lipid uptake and accumulation is dose-dependent, with higher doses providing more significant effects .
Metabolic Pathways
Grassofermata is involved in metabolic pathways related to fatty acid transport and metabolism. By inhibiting FATP2, it reduces the esterification of fatty acids with coenzyme A, thereby decreasing lipid accumulation in cells . This inhibition affects metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism . Grassofermata’s effects on these pathways contribute to its potential therapeutic applications in preventing lipid-related diseases .
Transport and Distribution
Within cells and tissues, Grassofermata is transported and distributed primarily through interactions with FATP2 . The compound’s inhibition of fatty acid transport affects its localization and accumulation within cells . In vivo studies have shown that Grassofermata decreases the absorption of labeled oleate in mice, indicating its efficacy in reducing lipid uptake across the gut .
Subcellular Localization
Grassofermata’s subcellular localization is primarily associated with its target protein, FATP2 . The compound’s inhibition of FATP2 affects its activity and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAV-2729 involves multiple steps. One of the key steps includes the reaction of 2-(4-chlorophenyl)-3-oxo-4-phenylbutyronitrile with hydrazine hydrate and acetic acid in toluene at 110°C for 3 hours. The resulting product is then subjected to further reactions to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions
NAV-2729 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative .
Scientific Research Applications
NAV-2729 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ARF6 and its effects on cellular processes.
Medicine: Explored for its potential in reducing tumorigenesis in mouse models of uveal melanoma.
Industry: Utilized in the development of ARF6 inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
NAB2: Another ARF6 inhibitor with a different chemical structure.
NAB-14: Inhibits ARF6 but has a different binding mechanism.
ARV-825: Targets ARF6 and other GTPases but with varying selectivity.
Uniqueness of NAV-2729
This compound is unique due to its high selectivity for ARF6 over other ARF family members and small GTPases. It has been shown to effectively inhibit ARF6 activation in various cellular models, making it a valuable tool for studying ARF6-related pathways and potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGBVWGARJOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?
A1: this compound primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].
Q2: How specific is this compound for ARF6? Does it interact with other targets?
A2: While initially identified as an ARF6 inhibitor, research suggests that this compound might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.
Q3: Can you elaborate on the role of this compound in cancer research, particularly its effects on AML cells?
A3: Research suggests that this compound shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with this compound disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as this compound did not show significant toxicity towards normal host cells in preclinical models [].
Q4: What about the use of this compound in addressing viral infections?
A4: this compound has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, this compound disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].
Q5: What is known about the structure of this compound and its relationship to its activity?
A5: While the exact structural characterization of this compound, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224699.png)

![1-Oxo-3-(1-piperidinyl)-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B1224701.png)
![N-[[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224702.png)
![2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole](/img/structure/B1224704.png)
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)


![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)

![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![N-[4-[(2-furanylmethylamino)-sulfanylidenemethyl]phenyl]acetamide](/img/structure/B1224722.png)
![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)

